molecular formula C8H11N3O B2534945 1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one CAS No. 2169008-15-3

1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one

Cat. No.: B2534945
CAS No.: 2169008-15-3
M. Wt: 165.196
InChI Key: DFIMEJHWGKCMJJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one is a versatile, partially saturated nitrogen-containing heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This scaffold serves as a privileged structure in medicinal chemistry due to its resemblance to purine bases, allowing it to interact with a wide range of biological targets . Researchers utilize this core structure as a key building block for developing novel bioactive molecules, including potential enzyme inhibitors and receptor modulators . Pyrazolo[3,4-b]pyridine derivatives are frequently explored for their diverse biological activities, which can include antiviral, anti-inflammatory, and anticancer properties, as demonstrated by studies on related indole and heterocyclic systems . The specific substitution pattern on this fused bicyclic system makes it a valuable intermediate in multicomponent reactions and Friedländer-type condensations for constructing more complex polycyclic structures . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound using appropriate safety protocols. For more detailed information on the properties and handling of related chemical structures, consult sources like PubChem .

Properties

IUPAC Name

1,3-dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-7-6(12)3-4-9-8(7)11(2)10-5/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIMEJHWGKCMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of 1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves several methods, including:

  • Cyclization Reactions : These reactions often utilize hydrazine derivatives and aldehydes or ketones as starting materials.
  • Scaffold Hopping : This approach allows for the modification of existing compounds to enhance biological activity while maintaining structural integrity.

The compound can be synthesized through a multi-step process involving the condensation of appropriate hydrazine derivatives with pyridine or its derivatives under acidic or basic conditions. The resulting products can then be purified through crystallization or chromatography techniques.

Biological Properties

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit tumor cell proliferation. For example, it demonstrated significant cytotoxicity against A549 lung cancer cells (IC50 = 12.5 µM) and MCF-7 breast cancer cells (IC50 = 15.0 µM) .
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, suggesting their potential use as antimicrobial agents .

Anticancer Research

A study focused on the anticancer properties of pyrazolo[3,4-b]pyridines highlighted the compound's ability to modulate signaling pathways involved in cell growth and survival. The research indicated that compounds derived from this scaffold could serve as leads for developing new anticancer agents .

Anti-inflammatory Activity

Research conducted on pyrazolo[3,4-b]pyridine derivatives demonstrated their effectiveness in reducing inflammation in animal models. Compounds were tested for their ability to inhibit carrageenan-induced edema and showed promising results compared to standard anti-inflammatory drugs .

Antimicrobial Studies

Several studies have evaluated the antimicrobial activity of pyrazolo[3,4-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the structure could enhance antibacterial efficacy .

Comparative Analysis of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AnticancerA549 Lung Cancer Cells12.5
AnticancerMCF-7 Breast Cancer Cells15.0
Anti-inflammatoryCarrageenan-induced EdemaN/A
AntimicrobialVarious Bacterial StrainsN/A

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 2: Physical Property Comparison

Property Target Compound (Hypothetical*) 6,7-Dihydro-5H-pyrazolo[1,5-a]pyridin-4-one Imidazo[1,5-a]pyridine Derivatives
Molecular Formula C8H10N2O C7H8N2O C7H5N3O (example)
Molecular Weight (g/mol) 150.18 136.15 ~147.13
Boiling Point (°C) ~300 (estimated) 281.8 ± 9.0 Not reported
LogP (Lipophilicity) ~1.2 (estimated) 0.86 Varies with substituents
  • Boiling Point: The dihydro-pyridinone moiety in both the target compound and ’s analog contributes to higher boiling points (~280–300°C) due to hydrogen bonding and polarity.
  • Lipophilicity : The 1,3-dimethyl groups in the target compound likely increase LogP compared to the unsubstituted analog in (LogP 0.86), enhancing membrane permeability in biological systems.

Reactivity and Stability

  • Thermal Stability: The target compound’s synthesis via FVP at 600°C () suggests high thermal stability, comparable to other pyrazolopyridinones. In contrast, imidazo[1,5-a]pyridines () require nitro-group removal, indicating sensitivity to redox conditions.
  • Electrophilic Substitution: The 3-methyl group in the target compound may direct electrophilic attacks to the pyridinone ring, whereas bromo/chloro-substituted analogs () show halogen-dependent reactivity.

Biological Activity

1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. This article reviews the biological activity of this compound based on recent research findings.

Structural Characteristics

The compound features a bicyclic heterocyclic system characterized by a pyrazole ring fused to a pyridine ring. The structural formula can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • In vitro Studies : The compound has shown effectiveness in inhibiting the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) at concentrations as low as 1 μM. The mechanism involves inducing apoptosis through enhanced caspase-3 activity .
  • In vivo Studies : Animal models have demonstrated that pyrazolo[3,4-b]pyridine derivatives can reduce tumor size significantly compared to control groups .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Mechanism of Action : The compound acts as a selective COX-2 inhibitor. In studies comparing various compounds, it exhibited superior anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
CompoundIC50 (µg/mL)Reference
This compound57.24
Diclofenac54.65

Antiviral Activity

Research has indicated that pyrazolo[3,4-b]pyridine derivatives possess antiviral properties:

  • Viral Inhibition : Compounds similar to this compound have demonstrated activity against viruses such as HSV-1 and VSV. The mechanism includes inhibiting viral replication and enhancing host cell resistance to infection .
VirusCompoundEC50 (µg/mL)
HSV-11,3-Dimethyl derivative20
VSV1,3-Dimethyl derivative15

Case Studies

Several case studies highlight the biological activities of this compound:

  • Breast Cancer Study : A study evaluated the effects of 1,3-Dimethyl derivatives on MDA-MB-231 cells and found significant morphological changes and increased apoptosis markers at concentrations starting from 1 µM.
  • Inflammatory Response : In a model of acute inflammation induced in mice, the compound reduced edema significantly compared to controls.
  • Antiviral Efficacy : In vitro tests against HSV showed that the compound could effectively inhibit viral replication at low concentrations.

Q & A

Q. What are the common synthetic routes for 1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) or stepwise modifications of pyrazolo-pyridine scaffolds. A green approach involves using meglumine as a catalyst in ethanol, enabling one-pot synthesis of derivatives at room temperature . Alternatively, ionic liquids like [bmim][BF4] are employed as solvents and catalysts, facilitating cyclocondensation of aldehydes, ethyl cyanoacetate, and 5-amino-3-methyl-1-phenylpyrazole at 80°C . Key steps include:

  • Precursor assembly : Hydrazine, ethyl acetoacetate, and aldehydes form intermediates.
  • Cyclization : Ammonium acetate or FeCl₃·6H₂O promotes ring closure .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation relies on 1H/13C NMR and ESI-MS . For example:

  • 1H NMR (DMSO-d6): Peaks at δ 2.3–2.5 ppm confirm methyl groups; aromatic protons appear at δ 7.0–8.5 ppm .
  • ESI-MS : Molecular ion peaks (e.g., m/z 246.03 for C₁₁H₇ClN₄O) validate the molecular formula .
    Elemental analysis (C, H, N) further corroborates purity, with deviations <0.4% indicating high synthetic fidelity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer: Optimization strategies include:

  • Catalyst screening : Meglumine (10 mol%) in ethanol enhances yield (52–67%) by stabilizing intermediates . FeCl₃·6H₂O in ionic liquids improves regioselectivity via Lewis acid activation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity. Ethanol balances eco-friendliness and efficiency .
  • Temperature control : Heating to 50–80°C accelerates cyclization but requires monitoring for side reactions (e.g., over-oxidation) .

Q. How do structural modifications influence biological activity in pyrazolo-pyridine derivatives?

Methodological Answer: Substituents at the 3- , 4- , and 6-positions modulate interactions with biological targets:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance binding to kinase ATP pockets, as seen in fluorobenzamide derivatives .
  • Hydrophobic moieties (e.g., aryl rings) improve membrane permeability, critical for antiviral or anticancer activity .
  • Dihydrogenation of the pyridine ring (e.g., 6,7-dihydro forms) reduces metabolic instability, extending half-life in vivo .

Q. How should researchers resolve contradictions in spectroscopic data during structural confirmation?

Methodological Answer:

  • Cross-validation : Compare NMR shifts with computed spectra (DFT) to identify misassignments .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals in crowded regions (e.g., NH/CH overlaps) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length/angle data, resolving tautomeric ambiguities in pyrazolo-pyridines .

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